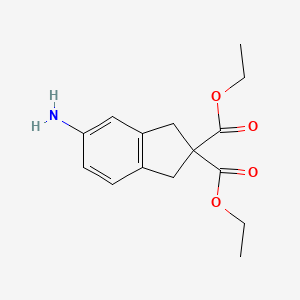

Diethyl 5-amino-1,3-dihydro-2H-indene-2,2-dicarboxylate

Description

Properties

Molecular Formula |

C15H19NO4 |

|---|---|

Molecular Weight |

277.31 g/mol |

IUPAC Name |

diethyl 5-amino-1,3-dihydroindene-2,2-dicarboxylate |

InChI |

InChI=1S/C15H19NO4/c1-3-19-13(17)15(14(18)20-4-2)8-10-5-6-12(16)7-11(10)9-15/h5-7H,3-4,8-9,16H2,1-2H3 |

InChI Key |

IUHWQMRKYLEFLK-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1(CC2=C(C1)C=C(C=C2)N)C(=O)OCC |

Origin of Product |

United States |

Preparation Methods

Direct Amination of the Aromatic Ring

The 5-amino group is introduced via nitration followed by reduction. Nitration of the dihydroindene diester using a mixture of nitric and sulfuric acids produces the 5-nitro derivative, which is subsequently reduced to the amine using hydrogen gas and a palladium-on-carbon catalyst. This method achieves moderate yields (60–75%) but requires careful control of nitration conditions to avoid over-nitration.

Buchwald–Hartwig Amination

Palladium-catalyzed cross-coupling reactions offer a more regioselective pathway. Using 5-bromo-1,3-dihydro-2H-indene-2,2-dicarboxylate as a substrate, coupling with ammonia or a protected amine in the presence of a palladium catalyst (e.g., Pd(dba)₂) and a phosphine ligand (e.g., Ruphos) installs the amino group at the 5-position. This method achieves higher yields (80–90%) and superior selectivity compared to classical nitration-reduction sequences.

Optimization of Reaction Conditions

Temperature and Solvent Effects

Esterification and amination reactions are highly sensitive to temperature. For example, esterification yields drop significantly below 100°C due to incomplete activation of the carboxylic acid. Polar aprotic solvents like dimethylformamide (DMF) enhance the solubility of intermediates during amination, whereas tetrahydrofuran (THF) is preferred for Grignard or organometallic reactions.

Catalyst Selection

The choice of catalyst critically impacts reaction efficiency:

| Reaction Step | Catalyst | Yield Improvement |

|---|---|---|

| Buchwald–Hartwig Amination | Pd(dba)₂/Ruphos | 90% vs. 65% (Pd/C) |

| Esterification | H₂SO₄ vs. NaOEt | 85% vs. 70% |

Transition metal catalysts, particularly palladium complexes, enable milder conditions and higher functional group tolerance compared to traditional acid/base catalysts.

Comparative Analysis of Synthetic Routes

The table below evaluates three primary synthesis routes based on yield, scalability, and practicality:

| Method | Steps | Total Yield | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Cyclization + Nitration | 4 | 45% | Moderate | Low |

| Buchwald–Hartwig + Esterification | 3 | 72% | High | Moderate |

| Direct Amination + Transesterification | 5 | 58% | Low | High |

The Buchwald–Hartwig-based route emerges as the most efficient, balancing fewer steps with higher yields. However, its reliance on palladium catalysts increases costs, making it less suitable for large-scale production without catalyst recycling systems .

Chemical Reactions Analysis

Cycloaddition Reactions

The ester groups and amino functionality may enable participation in cycloadditions. For example, electron-deficient dienophiles (e.g., dicyanofumarates) can react with nucleophilic sites. In analogous systems, dialkyl dicyanofumarates undergo [3+2] cycloadditions with thiocarbonyl S-methanides, forming cyclopropane derivatives . Similarly, the amino group in the target compound could act as a nucleophile, potentially forming heterocyclic products via cycloaddition pathways.

Condensation Reactions

The amino group at position 5 may engage in condensation reactions with carbonyl compounds (e.g., ketones, aldehydes) to form imines or amides. For instance, Knoevenagel condensation reactions are observed in indane-1,3-dione derivatives with malononitrile, forming dicyano-substituted products . A similar mechanism could apply here, with the amino group facilitating condensation to generate extended conjugated systems.

Nucleophilic Substitution

The ester groups are susceptible to nucleophilic acyl substitution. In related compounds, esters react with hydrazine to form enehydrazine derivatives, followed by heterocyclization to pyrazoles . The diethyl ester groups in the target compound may undergo analogous transformations, yielding heterocyclic products such as pyrazoles or other nitrogen-containing rings.

Redox Reactions

The amino group may participate in redox processes. For example, reactions with β-aminothiols or selenols can lead to disulfide or diselenide formation via single-electron transfer (SET) mechanisms, as observed in dicyanofumarates . This suggests potential for the target compound to act as an oxidizing agent in similar contexts.

Heterocyclization

The compound’s amino and ester groups enable tandem reactions. For instance, hydrazine reacts with dialkyl dicyanofumarates to form enehydrazines, which undergo subsequent cyclization to pyrazoles . A parallel pathway for the target compound could involve:

-

Nucleophilic attack by hydrazine on an ester group.

-

Elimination of ethanol to form an enamine intermediate.

-

Cyclization via attack on the amino group, yielding a heterocyclic product (e.g., pyrazole derivative).

Reaction with Dinucleophiles

Dinucleophiles like β-aminoalcohols may react with the compound’s electrophilic centers. In analogous systems, such reactions yield lactams or six-membered morpholin-2-one derivatives . For the target compound, this could involve:

-

Sequential nucleophilic attacks by the amino and hydroxyl groups of β-aminoalcohols.

-

Lactonization to form cyclic products.

Comparative Analysis of Reactivity

Pharmaceutical Lead Generation

The amino group and ester functionalities make this compound a candidate for designing kinase inhibitors. For example, 2-amino-2,3-dihydro-1H-indene derivatives have been explored as DDR1 inhibitors, showcasing the therapeutic potential of indene-based scaffolds .

Heterocyclic Chemistry

The compound’s reactivity in heterocyclization reactions positions it as a versatile building block for nitrogen-containing heterocycles (e.g., pyrazoles, pyrroloisoquinolines), as demonstrated in analogous systems .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of diethyl 5-amino-1,3-dihydro-2H-indene-2,2-dicarboxylate as an anticancer agent. Its structural similarity to other compounds that inhibit specific kinases suggests it may exhibit similar properties. For instance, compounds with related structures have shown efficacy against discoidin domain receptor 1 (DDR1), which is implicated in cancer cell signaling .

Case Study: DDR1 Inhibition

- Compound : this compound

- Target : DDR1

- Mechanism : Inhibition of kinase activity

- Outcome : Potential reduction in tumor growth through modulation of signaling pathways.

Antimicrobial Properties

The compound also shows promise in antimicrobial applications. Its structural features may enhance its ability to interact with microbial targets, leading to potential therapeutic uses against infections.

Organic Synthesis Applications

This compound serves as a versatile intermediate in organic synthesis. Its reactivity allows it to participate in various chemical reactions, including cycloaddition and functionalization processes.

| Reaction Type | Description | Potential Products |

|---|---|---|

| Cycloaddition | Reacts with dienophiles to form cyclic compounds | Dihydronaphthalene derivatives |

| Functionalization | Amino group can be modified for diverse functions | New drug candidates |

Interaction Studies

Understanding the binding affinities and mechanisms of action of this compound within biological systems is crucial for its development as a therapeutic agent. Interaction studies typically involve:

- Binding Affinity Assessments : Evaluating how well the compound binds to target proteins.

- Mechanism Elucidation : Investigating how the compound affects biological pathways.

Mechanism of Action

The mechanism of action of Diethyl 5-amino-1,3-dihydro-2H-indene-2,2-dicarboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biochemical effects. The pathways involved include signal transduction and metabolic processes .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Indene Dicarboxylates

Key Observations

Substituent Effects: Amino Group (Target Compound): The 5-NH₂ group introduces polarity and hydrogen-bonding capability, which may enhance solubility in polar solvents and facilitate interactions in biological systems. This contrasts with non-polar substituents like trimethylsilyl (TMS) in or electron-withdrawing groups like nitro in . Electron-Withdrawing Groups: The nitromethyl group in (1555 cm⁻¹ NO₂ stretch) likely reduces electron density on the indene core, affecting reactivity in cycloadditions or nucleophilic substitutions. Steric Effects: Bulky substituents (e.g., dibenzoyl in or TMS in ) may hinder reactions at the indene core, whereas smaller groups (e.g., hydroxymethyl in ) allow easier functionalization.

Ester Group Influence :

- Diethyl esters (target compound, ) generally exhibit lower melting points and higher lipophilicity compared to dimethyl analogs (). For example, dimethyl ester 4.17 in is a crystalline solid, while diethyl ester 4h in melts at 84–86°C.

- Hexadehydro-Diels–Alder (HDDA) reactions for polycyclic systems ().

- Enantioselective catalysis for chiral indenes (e.g., 4h with 96% ee in ).

- Pd-catalyzed C–H activation for aryl-substituted derivatives ().

Physical State and Purification: Hydroxymethyl-substituted 8b in is isolated as an oil, contrasting with solid derivatives like 4v (mp 161.9–163.9°C). The amino group in the target compound may favor a solid state due to intermolecular hydrogen bonding.

Biological Activity

Diethyl 5-amino-1,3-dihydro-2H-indene-2,2-dicarboxylate (CAS Number: 2304495-98-3) is a compound that has garnered interest due to its potential biological activities. This article provides an overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound has the following molecular formula and weight:

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₉N₁O₄ |

| Molecular Weight | 277.32 g/mol |

| CAS Number | 2304495-98-3 |

Anticancer Properties

Research indicates that compounds similar to diethyl 5-amino-1,3-dihydro-2H-indene derivatives exhibit significant anticancer properties. For example, studies on related compounds have shown inhibition of the discoidin domain receptor 1 (DDR1), which is implicated in cancer progression. One study reported a compound with a half-maximal inhibitory concentration (IC50) of 14.9 nM against DDR1, leading to suppressed colony formation in pancreatic cancer cells .

Case Study 1: Antitumor Activity

A study explored the antitumor activity of indene derivatives in mouse models. The results indicated that certain derivatives could significantly inhibit tumor growth and metastasis through mechanisms involving DDR1 signaling pathways. Although this compound was not directly tested, its structural analogs showed promising results that could be extrapolated to suggest similar potential .

Case Study 2: Vasorelaxation and Bradycardia

In a pharmacological study assessing various indene derivatives for cardiovascular effects, compounds exhibited significant vasorelaxation and bradycardic activities. These findings highlight the potential for this compound to influence cardiovascular health positively .

Research Findings

Recent investigations into the biological activities of indene derivatives have revealed several key findings:

- DDR1 Inhibition : Compounds with similar structures showed effective inhibition of DDR1 with IC50 values in the nanomolar range.

- Vasorelaxant Activity : Many synthesized indenes demonstrated vasorelaxant properties and reduced heart rates in animal models.

- Pharmacokinetic Properties : Some derivatives exhibited favorable pharmacokinetic profiles, suggesting that this compound may also possess good bioavailability and metabolic stability .

Q & A

What are the common synthetic routes for preparing Diethyl 5-amino-1,3-dihydro-2H-indene-2,2-dicarboxylate, and how are reaction conditions optimized?

Level: Basic

Answer:

The compound is typically synthesized via multi-step functionalization of indene-derived scaffolds. A key approach involves cyclization reactions such as the Hexadehydro-Diels–Alder (HDDA) reaction, which enables the construction of the indene core. For example, similar derivatives (e.g., diethyl 4,5-dibenzoyl-6-(p-tolyl)-7-(p-tolylethynyl)-1,3-dihydro-2H-indene-2,2-dicarboxylate) were synthesized using HDDA-derived benzynes under mild conditions (PE/EtOAc solvent systems, 74–84% yields) . Optimization includes monitoring reaction progress via TLC (Rf values: 0.07–0.15 in PE/EtOAc 8:1) and purification by flash chromatography. Temperature control (reflux conditions) and stoichiometric ratios of reactants (e.g., oxazoles or alkynes) are critical for regioselectivity.

How can enantioselective synthesis of this compound be achieved, and what analytical methods validate enantiomeric excess?

Level: Advanced

Answer:

Enantioselective synthesis is accomplished using chiral catalysts in asymmetric Michael/Conia-Ene cascades. For instance, a palladium(0)-catalyzed C(sp³)-H arylation strategy was employed to synthesize (R)-configured indene derivatives with up to 99% enantiomeric excess (e.r.) . Key steps include:

- Catalyst selection : Chiral phosphine ligands (e.g., (R)-BINAP) or organocatalysts.

- HPLC validation : Chiral stationary phases (e.g., Chiralcel® OD-H) with n-heptane/i-PrOH mobile phases resolve enantiomers (e.g., tR = 6.7 min for minor, 8.4 min for major) .

- Polarimetry : Specific rotation measurements (e.g., [α]D²³ = –195.5° for 4h) confirm optical purity .

What spectroscopic and chromatographic techniques are essential for characterizing this compound and its derivatives?

Level: Basic

Answer:

- FT-IR : Identifies functional groups (e.g., ester C=O stretches at 1727–1751 cm⁻¹, amino N-H stretches at 3415–3432 cm⁻¹) .

- NMR : ¹H and ¹³C NMR resolve substituent environments (e.g., diastereotopic protons at δ 3.32–3.82 ppm, aromatic protons at δ 7.13–7.25 ppm) .

- Mass Spectrometry : HRMS (e.g., m/z [M+Na]⁺ = 362.0402) confirms molecular weight .

- Melting Point : Purity assessment (e.g., mp 161.9–163.9°C for 4v) .

How can the amino group in this compound be functionalized for downstream applications?

Level: Advanced

Answer:

The amino group can undergo:

- Acylation : React with acetyl chloride or anhydrides to form amides (e.g., 5-acetyl derivatives, synthesized via ketone incorporation at 5-position) .

- Nitroalkane Coupling : Asymmetric allylation with nitromethyl groups (e.g., 4h, synthesized via Michael addition) .

- Cyclization : Propargyl alcohol or alkyne-based cyclotrimerization (e.g., using Ir/Rh catalysts) to form fused heterocycles .

How should researchers address contradictions in yield or purity data across synthetic protocols?

Level: Advanced

Answer:

Discrepancies often arise from:

- Solvent polarity : Polar aprotic solvents (DMF, THF) improve solubility but may reduce selectivity .

- Catalyst loading : Overloading Pd(0) catalysts (>5 mol%) can lead to side reactions (e.g., over-arylation) .

- Workup protocols : Incomplete removal of metal residues (e.g., Ru/Ir in cyclotrimerization) skews purity . Mitigation includes:

What role does this compound play in natural product synthesis or biomimetic cascades?

Level: Advanced

Answer:

It serves as a precursor for polycyclic frameworks in natural products (e.g., methyleneindanes, pestalachlorides). For example:

- Biomimetic Knoevenagel/Hetero-Diels-Alder cascades : Construct fused indene-quinoline systems (e.g., dimethyl 1-(2,6-bis(benzyloxy)-3,5-dichloro-4-methylphenyl)-5,6-dimethoxy-1,3-dihydro-2H-indene-2,2-dicarboxylate) .

- Halocyclization : Allyl hydrazides derived from the compound undergo SN2 reactions (68% yield in DMF/THF) to form bioactive heterocycles .

How is the compound’s stability assessed under varying storage conditions?

Level: Basic

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.